
3-(aminomethyl)-6-ethyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(aminomethyl)-6-ethyl-4H-chromen-4-one: is a chemical compound belonging to the chromenone family. Chromenones, also known as coumarins, are naturally occurring oxygen heterocyclic compounds widely distributed in plants. They form the basic nucleus of important compounds such as flavones, isoflavones, xanthones, and anthocyanins. Due to their wide range of pharmacological activities, chromenones are considered advantageous scaffolds in drug discovery .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-6-ethyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the Mannich reaction, which is a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions typically include the use of formaldehyde, an amine, and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthesis stages to avoid the use of expensive and environmentally harmful reagents and solvents. The use of recoverable reagents and achieving higher yields of the product are additional considerations .
化学反応の分析
Types of Reactions: 3-(aminomethyl)-6-ethyl-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromenones.
科学的研究の応用
Chemistry: 3-(aminomethyl)-6-ethyl-4H-chromen-4-one is used as a versatile reagent in organic synthesis. It serves as a building block for the synthesis of various heterocyclic compounds .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with proteins .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals .
作用機序
The mechanism of action of 3-(aminomethyl)-6-ethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. For example, it may inhibit nitric oxide synthase, leading to reduced production of nitric oxide . Additionally, the compound can interact with DNA and proteins, affecting cellular processes such as gene expression and signal transduction .
類似化合物との比較
- 3-(aminomethyl)-4-hydroxycoumarin
- 3-(aminomethyl)-5-methylhexanoic acid
- 3-(aminomethyl)phenylboronic acid hydrochloride
Comparison: 3-(aminomethyl)-6-ethyl-4H-chromen-4-one is unique due to its specific substitution pattern on the chromenone ring, which imparts distinct chemical and biological properties. Compared to 3-(aminomethyl)-4-hydroxycoumarin, the presence of the ethyl group at the 6-position enhances its lipophilicity and potentially its bioavailability . In contrast to 3-(aminomethyl)-5-methylhexanoic acid, which is primarily used as an anticonvulsant, this compound has broader applications in medicinal chemistry and industry .
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
3-(aminomethyl)-6-ethylchromen-4-one |
InChI |
InChI=1S/C12H13NO2/c1-2-8-3-4-11-10(5-8)12(14)9(6-13)7-15-11/h3-5,7H,2,6,13H2,1H3 |
InChIキー |
UXFCTKFPBKSZDC-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)OC=C(C2=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


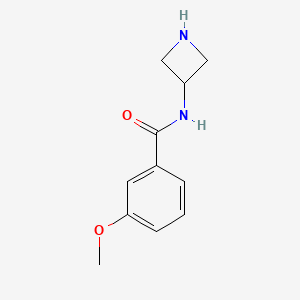
![6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11894831.png)
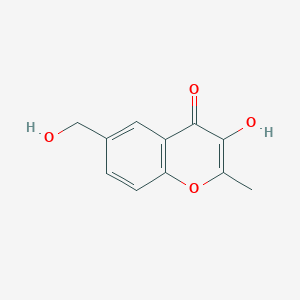


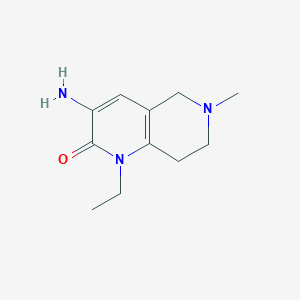
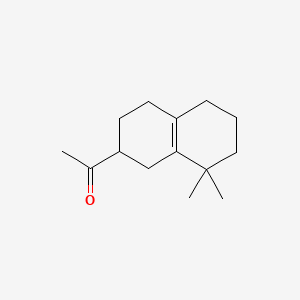

![4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline](/img/structure/B11894873.png)

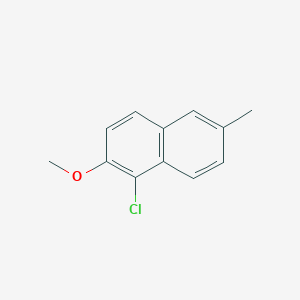
![Cyclopropanol, 1-[(1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-](/img/structure/B11894883.png)
![3-[(Z)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one](/img/structure/B11894884.png)

